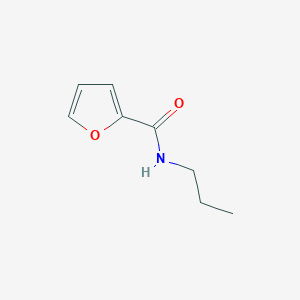
N-propylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylfuran-2-carboxamide (NPC) is a heterocyclic compound that was first synthesized in 1991 by researchers at the University of Tokyo. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. NPC is known for its unique structural and chemical properties, which make it an attractive compound for use in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-propylfuran-2-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of heterocyclic compounds. It has also been used to study the mechanisms of enzyme-catalyzed reactions and the effects of various drugs on the human body. This compound has also been used in studies of the structure and function of proteins, DNA, and other biological molecules.
Wirkmechanismus
N-propylfuran-2-carboxamide is known to interact with proteins and other molecules in the body. Its unique chemical structure allows it to bind to the active sites of enzymes and other proteins, thereby affecting their activity. It can also interact with other molecules, such as DNA and RNA, and alter their structure and function.
Biochemical and Physiological Effects
This compound has been studied extensively in the fields of biochemistry and physiology. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-allergic, and anti-cancer effects. It has also been found to have neuroprotective and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-propylfuran-2-carboxamide is an attractive compound for use in laboratory experiments due to its unique structural and chemical properties. It is relatively easy to synthesize and can be stored for long periods of time. However, this compound is not approved for use in humans, and its effects on the body are not fully understood.
Zukünftige Richtungen
N-propylfuran-2-carboxamide has a wide range of potential uses in scientific research and laboratory experiments. Future research should focus on understanding the mechanisms of action of this compound and its effects on the body. Additionally, further research should be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer, inflammation, and neurological disorders. Other potential uses of this compound include its use as a model compound for studying enzyme-catalyzed reactions and its use as an additive in food products.
Synthesemethoden
N-propylfuran-2-carboxamide is synthesized through a multi-step process that involves the condensation of propyl formate and furan-2-carboxylic acid. This reaction is catalyzed by pyridine and is followed by the addition of a base such as sodium hydroxide. The resulting product is a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
N-propylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOIKKOEFBUPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879187 |
Source


|
| Record name | 2-FURANCARBOXAMIDE, N-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60708-27-2 |
Source


|
| Record name | 2-FURANCARBOXAMIDE, N-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)
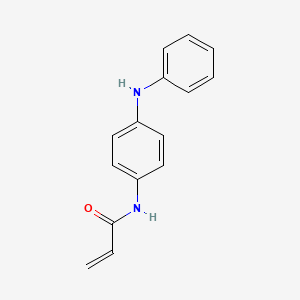
![4-phenyl-1lambda6,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)


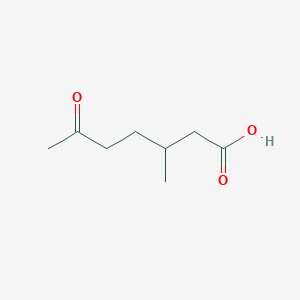



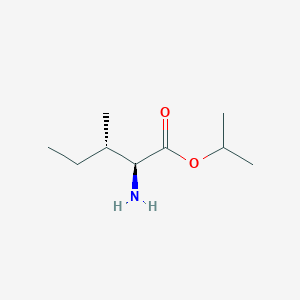

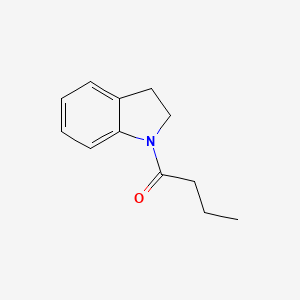
![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)